2-Heptylcyclopentanone
Overview
Description
Preparation Methods
Mercufenol chloride can be synthesized through the reaction of phenol with mercuric acetate . The reaction typically involves the following steps:
Phenol and Mercuric Acetate Reaction: Phenol reacts with mercuric acetate to form mercuric phenoxide.
Chlorination: The mercuric phenoxide is then chlorinated to produce mercufenol chloride.
The reaction conditions usually involve moderate temperatures and the use of solvents such as alcohol or benzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Mercufenol chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: Mercufenol chloride can form complexes with various ligands, particularly those containing sulfur or nitrogen atoms.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mercufenol chloride has a range of scientific research applications, including:
Antimicrobial Agent: It has been used as an antimicrobial agent in preoperative skin preparations and surgical hand scrubs.
Cancer Research: Studies have shown that mercufenol chloride exhibits antiproliferative activity in thyroid cancer cells.
Chemical Synthesis: It is used in various chemical synthesis processes as a reagent or intermediate.
Mechanism of Action
The mechanism of action of mercufenol chloride involves its interaction with microbial cell membranes, leading to disruption and cell death. The compound’s antimicrobial activity is primarily due to its ability to bind to thiol groups in proteins, thereby inhibiting essential enzymatic functions . In cancer research, its antiproliferative effects are attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Mercufenol chloride can be compared with other organomercury compounds such as:
Phenylmercuric Acetate: Similar in structure but with an acetate group instead of a chloride group.
Mercuric Chloride: A simpler mercury compound with two chlorine atoms, known for its high toxicity and use as a disinfectant.
Phenylmercuric Nitrate: Another organomercury compound used as a preservative and disinfectant.
Mercufenol chloride is unique due to its specific structure, which imparts distinct antimicrobial and antiproliferative properties .
Properties
IUPAC Name |
2-heptylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXHBTZLHITWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044547 | |
Record name | 2-Heptylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentanone, 2-heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
137-03-1, 71607-27-7 | |
Record name | 2-Heptylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopentanone, 2-heptyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptylcyclopentan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HEPTYLCYCLOPENTANONE | |
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Record name | Cyclopentanone, 2-heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Heptylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-heptylcyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Heptylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HEPTYLCYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Heptylcyclopentanone in chemical synthesis?
A1: this compound serves as a valuable starting material in organic synthesis, particularly in the production of δ-dodecalactone. This lactone is a sought-after fragrance compound prized for its sweet, coconut-like aroma. One notable reaction involving this compound is the Baeyer–Villiger oxidation. [] This reaction utilizes various catalysts and oxidizing agents to transform the ketone into the desired lactone.
Q2: Are there different catalytic approaches for the Baeyer–Villiger oxidation of this compound?
A2: Yes, researchers have explored different catalytic systems to optimize the Baeyer–Villiger oxidation of this compound. One approach involves using tin-exchanged bentonite clay alongside aqueous hydrogen peroxide as the oxidant. [] Another method utilizes heteropolyacids, specifically H3PW12O40, as catalysts with aqueous hydrogen peroxide. [] The choice of catalyst and reaction conditions can impact the yield and selectivity of δ-dodecalactone production.
Q3: Beyond δ-dodecalactone, what other reactions or applications involve this compound?
A3: While the provided research primarily focuses on the Baeyer–Villiger oxidation to produce δ-dodecalactone, this compound can potentially participate in other reactions typical of cyclic ketones. These could include reactions like aldol condensations, Grignard reactions, and reductions. Further research might explore these possibilities and uncover new applications for this compound.
Q4: Does the ring size of cyclic ketones influence their reactivity in the Baeyer–Villiger oxidation?
A4: Yes, the research on Baeyer-Villiger oxidation using heteropolyacids and hydrogen peroxide suggests a significant influence of ring size on the reaction outcome. [] While this compound showed good conversion to its corresponding lactone, other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclododecanone yielded primarily acids instead of the desired lactones. This difference highlights the importance of substrate structure on the reaction selectivity.
Q5: Are there any safety concerns associated with this compound?
A5: Several resources provide safety assessments for this compound, primarily focusing on its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound. [, ] Additionally, a fragrance material review is available. [] These resources likely contain information regarding potential irritation, sensitization, and other toxicological data relevant to its safe handling and use.
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